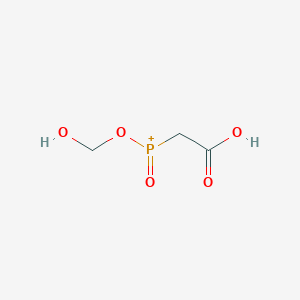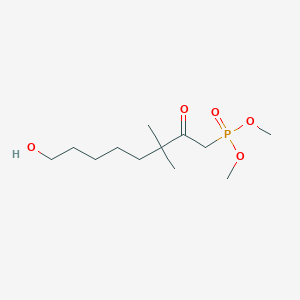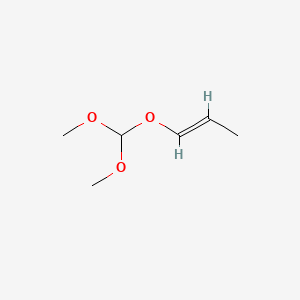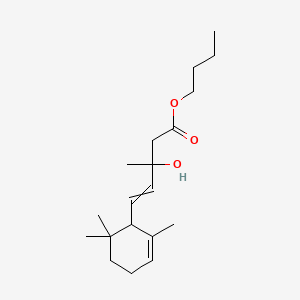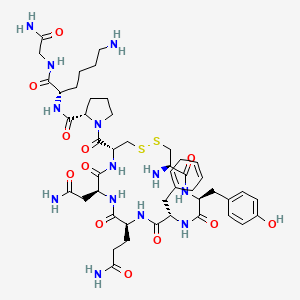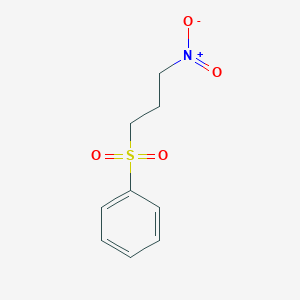![molecular formula C22H22N2O5S B14476511 Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfopropyl)-, inner salt CAS No. 71130-58-0](/img/structure/B14476511.png)
Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfopropyl)-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfopropyl)-, inner salt is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the benzoxazolium family, characterized by the presence of a benzoxazole ring. It is often used in various scientific research applications due to its distinct chemical behavior and potential utility in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfopropyl)-, inner salt typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the acetylphenylamino and butadienyl groups. The final step involves the addition of the sulfopropyl group to form the inner salt. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment helps in optimizing the reaction conditions, reducing production time, and ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfopropyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfopropyl)-, inner salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a probe in spectroscopic studies.
Biology: Employed in biochemical assays and as a fluorescent marker in imaging studies.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt
- Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadien-1-yl]-3-ethyl-5-sulfo-, inner salt
- Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadien-1-yl]-3-ethyl-, iodide (1:1)
Uniqueness
Compared to similar compounds, Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfopropyl)-, inner salt stands out due to its specific structural features and functional groups. These unique characteristics contribute to its distinct chemical behavior and make it suitable for specialized applications in various fields.
Properties
CAS No. |
71130-58-0 |
|---|---|
Molecular Formula |
C22H22N2O5S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-[2-[4-(N-acetylanilino)buta-1,3-dienyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C22H22N2O5S/c1-18(25)23(19-10-3-2-4-11-19)15-8-7-14-22-24(16-9-17-30(26,27)28)20-12-5-6-13-21(20)29-22/h2-8,10-15H,9,16-17H2,1H3 |
InChI Key |
LDBUAAMQOTVEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C=CC=CC1=[N+](C2=CC=CC=C2O1)CCCS(=O)(=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





